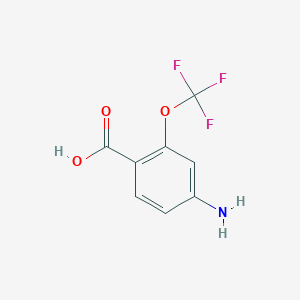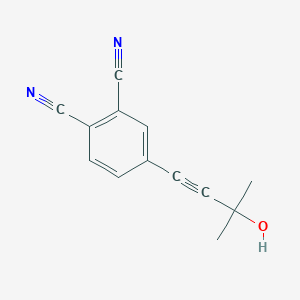
3-Iodo-1-methylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methylcyclopent-2-en-1-ol: is an organic compound with the molecular formula C₆H₉IO. It is a cyclopentene derivative with an iodine atom and a hydroxyl group attached to the ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol typically involves the iodination of 1-methylcyclopent-2-en-1-ol. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar iodination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Iodo-1-methylcyclopent-2-en-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., cyanide, azide) using reagents like sodium cyanide (NaCN) or sodium azide (NaN₃).
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaCN, NaN₃
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: 1-Methylcyclopent-2-en-1-ol
Substitution: 3-Cyano-1-methylcyclopent-2-en-1-ol, 3-Azido-1-methylcyclopent-2-en-1-ol
Scientific Research Applications
Chemistry: 3-Iodo-1-methylcyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylcyclopent-2-en-1-ol would depend on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Iodo-2-methylcyclopent-2-en-1-ol
- 3-Iodo-1-methylcyclopent-2-en-1-one
Comparison: Compared to 3-Iodo-1-methylcyclopent-2-en-1-ol, these similar compounds may have different reactivity and physical properties due to variations in their functional groups and positions of substitution. For example, the presence of a ketone group in 3-Iodo-1-methylcyclopent-2-en-1-one would make it more susceptible to nucleophilic addition reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of chemistry and industry. Its unique structure allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its applications and reactivity could uncover new uses and benefits.
Properties
CAS No. |
188635-26-9 |
|---|---|
Molecular Formula |
C6H9IO |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
3-iodo-1-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3 |
InChI Key |
HDBGAZFEYJXDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)


![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)

![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)


![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
